

# An In-depth Technical Guide to 2'-Nitroacetanilide: Chemical Properties and Structure

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## Compound of Interest

Compound Name: 2'-Nitroacetanilide

Cat. No.: B1216642

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **2'-Nitroacetanilide**. The information is curated for professionals in research and development, with a focus on data presentation, experimental methodologies, and structural elucidation.

## Chemical Identity and Structure

**2'-Nitroacetanilide**, also known as N-(2-nitrophenyl)acetamide or o-nitroacetanilide, is an aromatic organic compound. Structurally, it consists of an acetamido group (-NHCOCH<sub>3</sub>) attached to a benzene ring, with a nitro group (-NO<sub>2</sub>) substituted at the ortho position relative to the acetamido group.

Table 1: Chemical Identifiers of **2'-Nitroacetanilide**

Identifier	Value
IUPAC Name	N-(2-nitrophenyl)acetamide
Synonyms	o-Nitroacetanilide, 2-Nitroacetanilide, N-Acetyl-2-nitroaniline
CAS Number	552-32-9
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> O <sub>3</sub> <a href="#">[1]</a> <a href="#">[2]</a>
SMILES	CC(=O)NC1=CC=CC=C1--INVALID-LINK--[O-]
InChI Key	BUNFNRVLMKHKIT-UHFFFAOYSA-N

The presence of both an electron-donating acetamido group and an electron-withdrawing nitro group on the aromatic ring influences its chemical reactivity and physical properties.

## Physicochemical Properties

The physicochemical properties of **2'-Nitroacetanilide** are summarized in the table below, providing key data for laboratory and developmental applications.

Table 2: Physicochemical Properties of **2'-Nitroacetanilide**

Property	Value	Reference
Molecular Weight	180.16 g/mol	<a href="#">[1]</a>
Appearance	Light green to light yellow crystalline solid	<a href="#">[1]</a>
Melting Point	90-94 °C	<a href="#">[1]</a>
Boiling Point	No data available	
Density	1.415 g/cm <sup>3</sup>	
Solubility	Soluble in hot water, ethanol, ether, and acetone. Slightly soluble in cold water.	<a href="#">[1]</a>

## Experimental Protocols

### Synthesis of 2'-Nitroacetanilide via Ortho-Selective Nitration

The synthesis of **2'-Nitroacetanilide** is typically achieved through the nitration of acetanilide. Standard nitration with a mixture of nitric and sulfuric acids predominantly yields the para-isomer. However, ortho-selectivity can be enhanced by using a different nitrating agent, such as acetyl nitrate, generated in situ from nitric acid and acetic anhydride.

#### Materials:

- Acetanilide
- Acetic anhydride
- Concentrated nitric acid (70%)
- Concentrated sulfuric acid
- Ethanol
- Ice

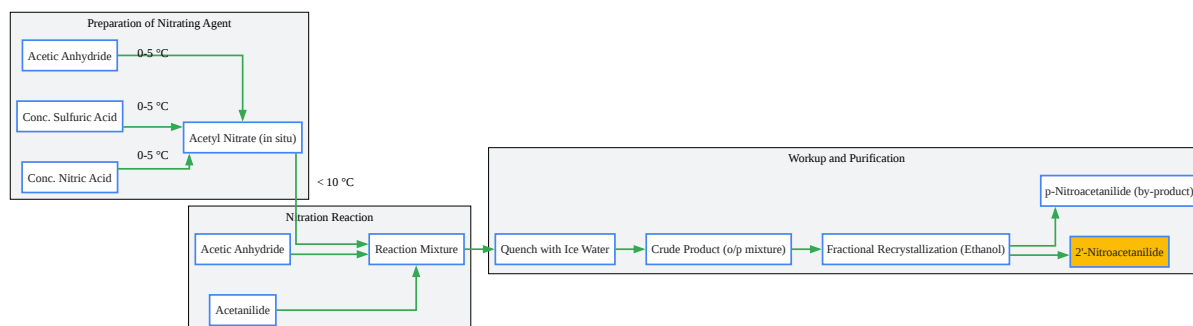
#### Procedure:

- **Preparation of Acetyl Nitrate:** In a flask maintained at a low temperature (0-5 °C) using an ice bath, slowly add 10 mL of acetic anhydride to a mixture of 5 mL of concentrated nitric acid and 0.5 mL of concentrated sulfuric acid with constant stirring.
- **Nitration Reaction:** Dissolve 10 g of acetanilide in 20 mL of acetic anhydride in a separate flask, also cooled in an ice bath. To this solution, add the freshly prepared acetyl nitrate solution dropwise over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
- **Reaction Quenching and Product Isolation:** After the addition is complete, allow the reaction mixture to stir for an additional hour at room temperature. Pour the mixture into 200 mL of

ice-cold water with vigorous stirring. The crude product, a mixture of ortho and para isomers, will precipitate.

- **Purification by Recrystallization:** Collect the precipitate by vacuum filtration and wash with cold water. The separation of **2'-nitroacetanilide** from the p-nitroacetanilide is achieved by fractional crystallization from ethanol. o-Nitroacetanilide is more soluble in ethanol than the para isomer. Dissolve the crude product in a minimum amount of hot ethanol. Upon cooling, the less soluble p-nitroacetanilide will crystallize first and can be removed by filtration. The filtrate, enriched with the ortho isomer, is then concentrated and cooled further to yield crystals of **2'-nitroacetanilide**.

### Workflow for the Synthesis of 2'-Nitroacetanilide



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A flowchart illustrating the key stages in the ortho-selective synthesis of **2'-Nitroacetanilide**.

## Analytical Methods

TLC is a rapid and effective method for monitoring the progress of the nitration reaction and assessing the purity of the final product.

Materials:

- Silica gel TLC plates
- Developing chamber
- Ethyl acetate
- Hexane
- UV lamp (254 nm)

Procedure:

- Sample Preparation: Dissolve a small amount of the reaction mixture or the purified product in a volatile solvent like ethyl acetate.
- Spotting: Using a capillary tube, spot the sample onto the baseline of a silica gel TLC plate.
- Development: Place the TLC plate in a developing chamber containing a mixture of ethyl acetate and hexane (e.g., 30:70 v/v) as the mobile phase.
- Visualization: After the solvent front has reached near the top of the plate, remove the plate, allow it to dry, and visualize the spots under a UV lamp. **2'-Nitroacetanilide** will appear as a UV-active spot. The R<sub>f</sub> value can be calculated and compared to a standard.

FTIR spectroscopy is used to identify the functional groups present in the **2'-Nitroacetanilide** molecule.

Procedure (Attenuated Total Reflectance - ATR):

- Background Spectrum: Record a background spectrum of the clean ATR crystal.

- **Sample Application:** Place a small amount of the solid **2'-Nitroacetanilide** sample directly onto the ATR crystal.
- **Spectrum Acquisition:** Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum.
- **Data Analysis:** Identify the characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and the asymmetric and symmetric stretches of the nitro group.

Table 3: Characteristic FTIR Absorption Bands for **2'-Nitroacetanilide**

Functional Group	Wavenumber (cm <sup>-1</sup> )
N-H Stretch (Amide)	3300 - 3500
C=O Stretch (Amide)	1660 - 1700
N-O Asymmetric Stretch (Nitro)	1500 - 1560
N-O Symmetric Stretch (Nitro)	1335 - 1385

<sup>1</sup>H NMR spectroscopy provides detailed information about the structure of the **2'-Nitroacetanilide** molecule by showing the chemical environment of the hydrogen atoms.

Experimental Parameters:

- **Solvent:** Deuterated chloroform (CDCl<sub>3</sub>) or Deuterated Dimethyl Sulfoxide (DMSO-d<sub>6</sub>)
- **Standard:** Tetramethylsilane (TMS) as an internal standard (0 ppm)
- **Instrument:** 400 MHz or higher NMR spectrometer

Procedure:

- **Sample Preparation:** Dissolve approximately 10-20 mg of **2'-Nitroacetanilide** in about 0.6-0.7 mL of the deuterated solvent in an NMR tube.

- **Spectrum Acquisition:** Acquire the  $^1\text{H}$  NMR spectrum according to the instrument's standard operating procedures.
- **Data Analysis:** Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the peaks to the specific protons in the molecule.

Table 4: Expected  $^1\text{H}$  NMR Chemical Shifts for **2'-Nitroacetanilide** in  $\text{CDCl}_3$

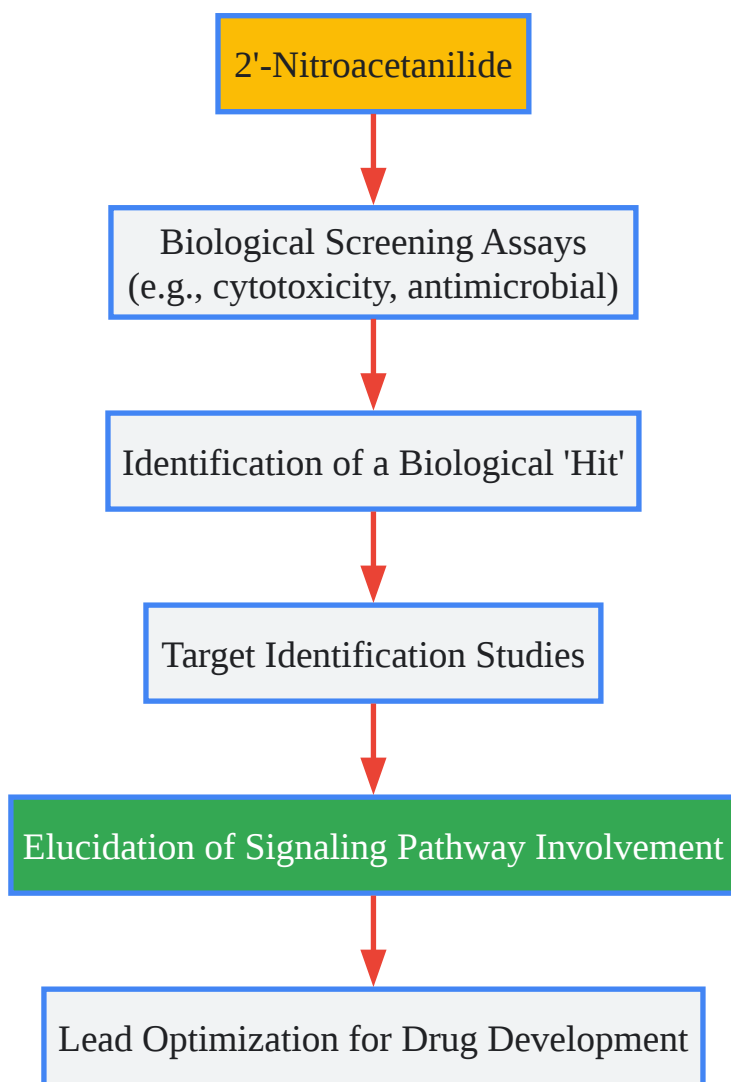
Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity
$-\text{CH}_3$ (Acetyl)	$\sim 2.2$	Singlet
Aromatic Protons	7.2 - 8.2	Multiplets
$-\text{NH}$ (Amide)	$\sim 8.5$	Broad Singlet

## Biological Activity and Signaling Pathways

Currently, there is a significant lack of published research specifically detailing the biological activity and involvement of **2'-Nitroacetanilide** in cellular signaling pathways. While some related nitroaromatic compounds have been investigated for their biological effects, direct evidence for **2'-Nitroacetanilide** is not available in the public domain.

Given the presence of the nitroaromatic moiety, a feature found in some bioactive compounds, it is plausible that **2'-Nitroacetanilide** could be investigated for various biological activities. However, without experimental data, any discussion of its role in signaling pathways would be purely speculative.

Logical Relationship Diagram for Potential Research



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A logical workflow for investigating the potential biological activity and signaling pathway involvement of **2'-Nitroacetanilide**.

## Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and experimental protocols related to **2'-Nitroacetanilide**. The provided data and methodologies offer a solid foundation for researchers and scientists working with this compound. The lack of information regarding its biological activity highlights a potential area for future research, which could uncover novel applications for **2'-Nitroacetanilide** in the field of drug development and beyond.



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## References

- 1. chembk.com [chembk.com]
- 2. 2'-NITROACETANILIDE | 552-32-9 [chemicalbook.com]
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